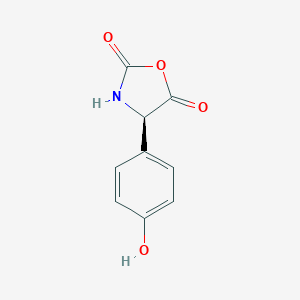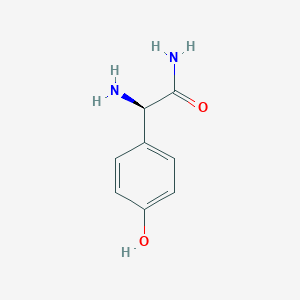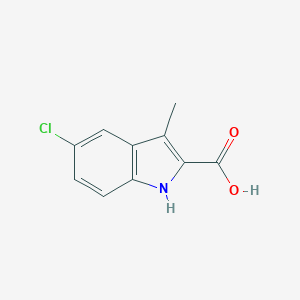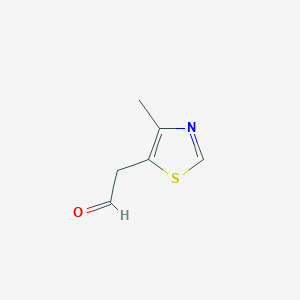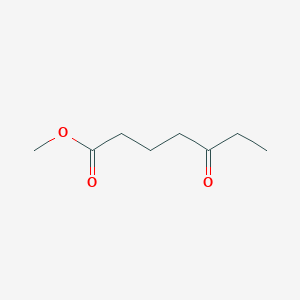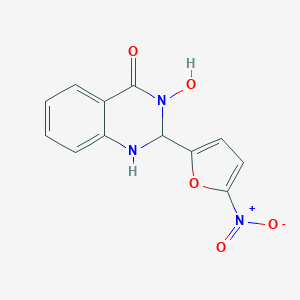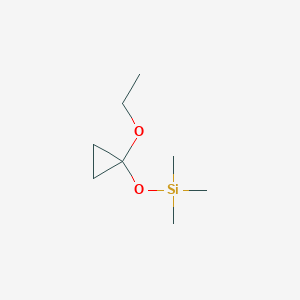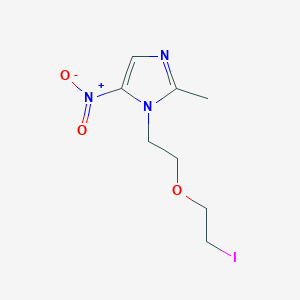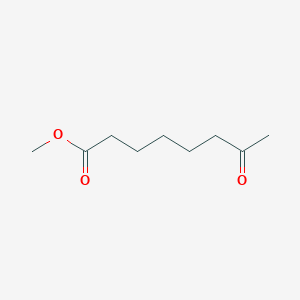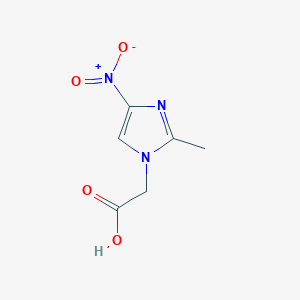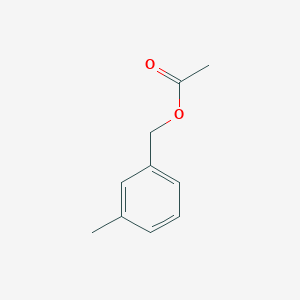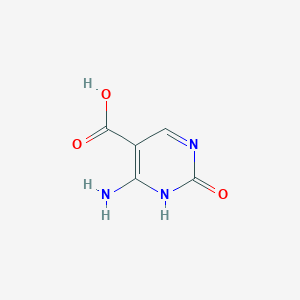
Pentaerythritol tetraoleate
Descripción general
Descripción
Pentaerythritol tetraoleate is a chemical compound that is not directly discussed in the provided papers. However, pentaerythritol and its derivatives, such as pentaerythritol tetranitrate (PETN), are mentioned in several studies. These compounds are known for their applications ranging from explosives to medical uses due to their nitrate ester group structure . Pentaerythritol tetraoleate, specifically, is an ester synthesized from pentaerythritol and oleic acid, and it has potential applications as a biolubricant base stock .
Synthesis Analysis
The synthesis of pentaerythritol derivatives involves various chemical reactions. For instance, PETN is synthesized through a discontinuous nitration process, starting from pentaerythritol with fuming nitric acid, resulting in a high yield . Similarly, pentaerythritol tetraoleate can be synthesized through the transesterification of high oleic palm oil methyl ester (POME) and pentaerythritol, using sodium methoxide as a catalyst under vacuum conditions .
Molecular Structure Analysis
The molecular structure of pentaerythritol derivatives has been studied using different techniques. For example, the crystal structure of PETN has been analyzed using X-ray diffraction data, revealing intra- and intermolecular bonding interactions, including O...H and O...O . Additionally, vibrational properties and the structure of PETN have been investigated using density functional theory methods, which provided insights into the bond lengths, bond angles, and normal mode assignments .
Chemical Reactions Analysis
Pentaerythritol derivatives undergo various chemical reactions. PETN, for instance, is capable of reducing the unsaturated bond of 2-cyclohexen-1-one, and its reductase follows a ping-pong mechanism with competitive substrate inhibition by NADPH . The photopolymerization of pentaerythritol tetracinnamate (PTC) under UV irradiation suggests a two-step mechanism controlled by the crystal structure of the monomer .
Physical and Chemical Properties Analysis
The physical and chemical properties of pentaerythritol derivatives are influenced by their molecular structure. PETN is characterized by its explosive properties and has been studied for its chemical and mechanical properties . The transesterification process to synthesize pentaerythritol tetraoleate has been optimized to achieve a 36% yield under specific reaction conditions, highlighting the importance of temperature, catalyst concentration, molar ratio, vacuum pressure, and stirring rate . Additionally, the synthesis of pentaerythritol esters with carboxylic acids of aliphatic isomeric structure has been explored, resulting in high yields and product purity, with the potential for applications as oils and plasticizers10.
Aplicaciones Científicas De Investigación
Biolubricant Base Stock : Pentaerythritol tetraoleate esters synthesized from high oleic palm oil methyl ester have potential as biolubricant base stocks. These esters are created through the chemical transesterification of palm oil methyl ester and pentaerythritol, using sodium methoxide as a catalyst (Idrus et al., 2020).
Flame Retardant in Polyolefins : Pentaerythritol can react with tetraethoxy-silane and ammonium-polyphosphate in flame-retarded polyolefins, forming an interfacial layer around the ammonium-polyphosphate particles. This reaction is beneficial in enhancing the flame retardant properties of polyolefins (Marosi et al., 1999).
Thermal and Surface Analytical Studies : Pentaerythritol tetranitrate (PETN) films have been investigated using two-dimensional infrared spectroscopy, revealing insights into vibrational energy transfer and relaxation mechanisms in energetic materials (Ostrander et al., 2017).
Thermal Energy Storage Applications : Pentaerythritol is suitable for thermal energy storage due to its high solid-solid phase change enthalpy. The effect of adding alumina nanoparticles to pentaerythritol on thermal and chemical stability has been investigated, showing enhanced thermal cycling stability (VenkitarajK et al., 2017).
Environmental Remediation : Pentaerythritol tetranitrate (PETN) degradation in the presence of granular iron has been studied, showing potential for remediation of PETN-contaminated water. The study suggests that PETN transformation in the presence of iron follows a sequential denitration pathway (Zhuang et al., 2008).
PVC Thermal Stabilization : Pentaerythritol monooleate has been developed as a novel PVC thermal stabilizer. Research indicates that pentaerythritol monooleate, when used with calcium/zinc thermal stabilizers, can effectively enhance the thermal stability of PVC (Xu, 2012).
Propiedades
IUPAC Name |
[3-[(Z)-octadec-9-enoyl]oxy-2,2-bis[[(Z)-octadec-9-enoyl]oxymethyl]propyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H140O8/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-73(78)82-69-77(70-83-74(79)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-84-75(80)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-85-76(81)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h33-40H,5-32,41-72H2,1-4H3/b37-33-,38-34-,39-35-,40-36- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIMEBJTEBWHOB-PMDAXIHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H140O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893371 | |
| Record name | Pentaerythrityl tetraoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1193.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-[2,2-bis[[[(9Z)-1-oxo-9-octadecenyl]oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Pentaerythritol tetraoleate | |
CAS RN |
19321-40-5 | |
| Record name | Pentaerythrityl tetraoleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19321-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentaerythritol tetraoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019321405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-[2,2-bis[[[(9Z)-1-oxo-9-octadecenyl]oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentaerythrityl tetraoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentaerythritol tetraoleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAERYTHRITYL TETRAOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR8SGI88PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




